molecular formula C10H8F3NO3 B2685236 5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid CAS No. 503427-35-8

5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid

Cat. No.: B2685236
CAS No.: 503427-35-8
M. Wt: 247.173
InChI Key: HXLQYNIKTYRABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino benzoic acid structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid typically involves the acylation of 5-methyl-2-aminobenzoic acid with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced trifluoromethyl compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar structure but lacks the trifluoroacetyl group.

    5-Methyl-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid: Contains a nitro group, which alters its chemical properties.

    5-[(Methyl(2,2,2-trifluoroacetyl)amino)methyl]-2-thiouridine: A nucleoside analogue with antitumor activity.

Uniqueness

5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-7(6(4-5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLQYNIKTYRABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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